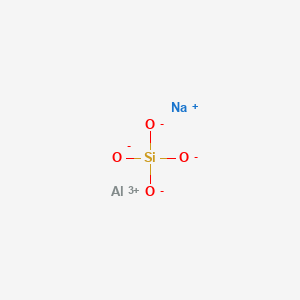
1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride is a heterocyclic organic compound with the molecular formula C18H20ClNO and a molecular weight of 301.81 g/mol . This compound is known for its unique structure, which includes an anthracene core substituted with a dimethylamino group and a methoxy group. It is often used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride typically involves the reaction of 2-methoxyanthracene with formaldehyde and dimethylamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce a variety of substituted anthracene compounds.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with cellular components, such as enzymes and receptors, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Methoxyanthracen-1-yl)methyl-dimethylazanium chloride
- Diethyl-[(2-methoxyanthracen-1-yl)methyl]azanium chloride
- 1-[(2-Methoxyanthracen-1-yl)methyl]pyrrolidin-1-ium chloride
Uniqueness
1-(Dimethylamino)methyl-2-methoxyanthracene hydrochloride is unique due to its specific substitution pattern on the anthracene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications, as it can exhibit different reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
52723-11-2 |
|---|---|
Molekularformel |
C18H20ClNO |
Molekulargewicht |
301.8 g/mol |
IUPAC-Name |
(2-methoxyanthracen-1-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H19NO.ClH/c1-19(2)12-17-16-11-14-7-5-4-6-13(14)10-15(16)8-9-18(17)20-3;/h4-11H,12H2,1-3H3;1H |
InChI-Schlüssel |
ARWNMFKNWKYJFE-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CC1=C(C=CC2=CC3=CC=CC=C3C=C21)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


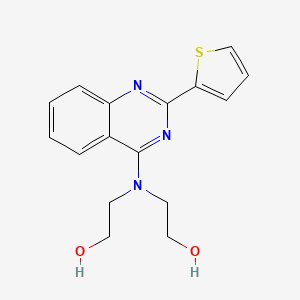


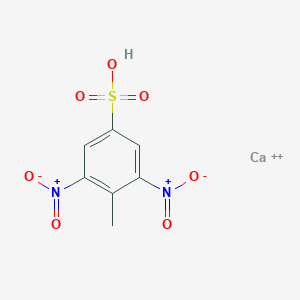

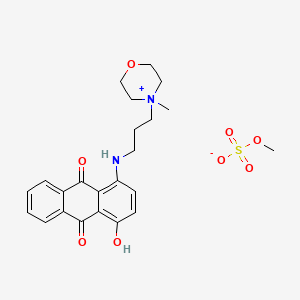
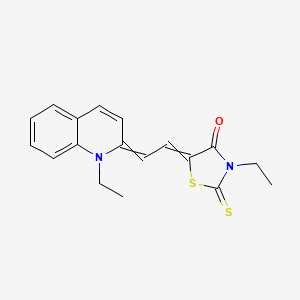

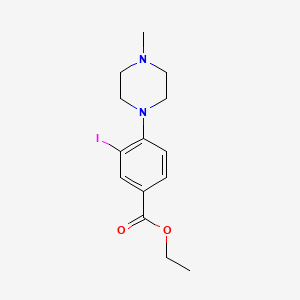
![2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13752257.png)


